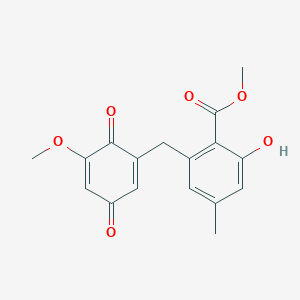![molecular formula C30H34N2O8S B1260923 (4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Methodology
Synthesis of CCR5 Antagonists : A practical synthesis method for CCR5 antagonists, closely related to the compound , has been developed. This synthesis involves esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the complexity and potential of such compounds in drug development (Ikemoto et al., 2005).
Intramolecular Copper-Catalyzed Cyclization : The synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally similar to the compound, showcases the use of intramolecular copper-catalyzed cyclization. This method can introduce various functionalities into oxazole derivatives, contributing to their potential in scientific research (Kumar et al., 2012).
Oxidative Cyclization for Benzocarbazoloquinones Synthesis : The synthesis process involving oxidative cyclization, similar to methods that might be used for the compound , demonstrates the versatility of these techniques in creating complex structures (Rajeswaran & Srinivasan, 1994).
Biological and Chemical Properties
Antimicrobial Activity : Certain derivatives of oxazole, which may share chemical similarities with the compound, have been shown to exhibit antimicrobial activity. This suggests potential applications in combating bacterial and fungal infections (Sarvaiya et al., 2019).
Glycosidase Inhibitory Activities : Research into oxazole derivatives has identified potential as selective α-L-fucosidase and β-galactosidase inhibitors. This points to potential applications in the treatment of diseases involving glycosidase enzymes (Moreno‐Vargas et al., 2003).
Antitumor Activity : Oxazole-4-carboxamide derivatives have shown cytotoxic properties against melanoma cells, suggesting a potential role in cancer research and therapy (Franchetti et al., 1990).
Structural and Molecular Studies
Crystal Structure Determination : Structural investigations of related N-arylsulfonyloxazolidines provide insights into the molecular configurations and properties of oxazole derivatives, which is crucial for understanding their potential applications (Bolte & Strahringer, 1999).
Quantum Chemical Studies : The study of oxazole derivatives as corrosion inhibitors offers insights into the molecular interactions and properties of these compounds, which could be relevant to the compound (Rahmani et al., 2018).
properties
Product Name |
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide |
|---|---|
Molecular Formula |
C30H34N2O8S |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C30H34N2O8S/c33-17-7-18-39-25-14-12-23(13-15-25)28-32-30(29(36)31-20-24(35)21-34,27(40-28)22-8-3-1-4-9-22)16-19-41(37,38)26-10-5-2-6-11-26/h1-6,8-15,24,27,33-35H,7,16-21H2,(H,31,36)/t24?,27-,30-/m1/s1 |
InChI Key |
XFVMNKBBHXQPDR-HLJLCESISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@](N=C(O2)C3=CC=C(C=C3)OCCCO)(CCS(=O)(=O)C4=CC=CC=C4)C(=O)NCC(CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=C(C=C3)OCCCO)(CCS(=O)(=O)C4=CC=CC=C4)C(=O)NCC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



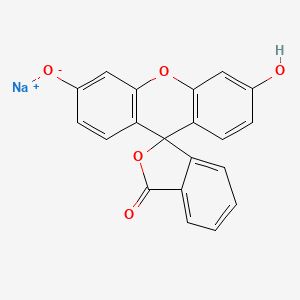
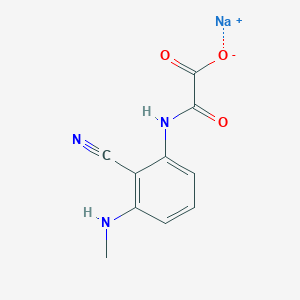
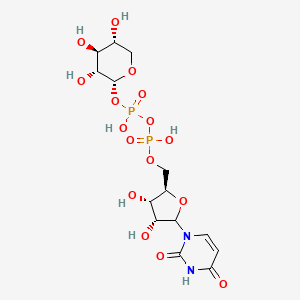
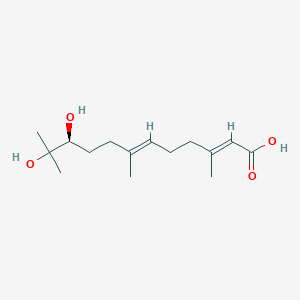
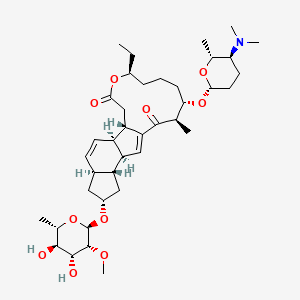
![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)
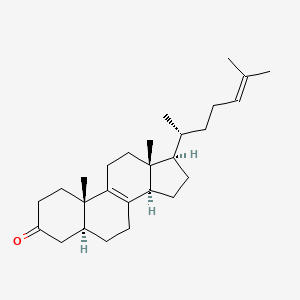
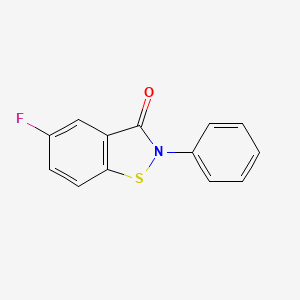
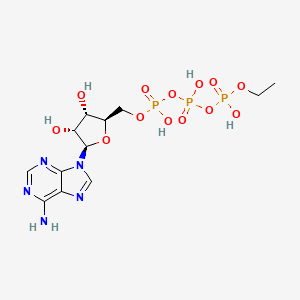
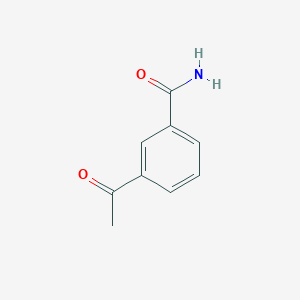
![48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B1260857.png)
![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)

